molecular formula C10H17N3O3S2 B4672630 N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide

N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide

Cat. No. B4672630
M. Wt: 291.4 g/mol
InChI Key: XQRCJUSSMXAESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide, also known as DETA/NO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DETA/NO is a nitric oxide donor, meaning it releases nitric oxide (NO) when it comes in contact with biological tissues. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. In

Scientific Research Applications

N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO has been extensively used in scientific research due to its ability to release nitric oxide in a controlled manner. It has been used as a tool to study the role of nitric oxide in various biological processes, including vasodilation, platelet aggregation, and inflammation. N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO has also been used to investigate the potential therapeutic effects of nitric oxide in various disease models, including cancer, cardiovascular disease, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO involves the release of nitric oxide when it comes in contact with biological tissues. Nitric oxide activates the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which regulates various cellular processes, including smooth muscle relaxation, platelet aggregation, and gene expression.
Biochemical and Physiological Effects:
N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO has been shown to have various biochemical and physiological effects. It induces vasodilation, which can lower blood pressure and increase blood flow to tissues. It also inhibits platelet aggregation, which can prevent blood clots from forming. N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO has several advantages for lab experiments. It is a stable compound that can be stored for extended periods without degradation. It can be used to release nitric oxide in a controlled manner, allowing researchers to study the effects of nitric oxide in various biological processes. However, N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO has some limitations. It can be toxic at high concentrations, and its effects can vary depending on the experimental conditions. It is also difficult to measure the amount of nitric oxide released from N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO in real-time.

Future Directions

N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO has several potential future directions in scientific research. It can be used to study the role of nitric oxide in various disease models, including cancer, cardiovascular disease, and neurodegenerative disorders. Researchers can also investigate the potential therapeutic effects of nitric oxide in these diseases. N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO can be modified to improve its stability and specificity, allowing for more precise control of nitric oxide release. Finally, N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO can be used in combination with other drugs to enhance their therapeutic effects.

properties

IUPAC Name

N-[5-(diethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S2/c1-5-13(6-2)18(15,16)9-7(3)11-10(17-9)12-8(4)14/h5-6H2,1-4H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRCJUSSMXAESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N=C(S1)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl 2-acetamido-4-methylthiazole-5-sulfonamide

Synthesis routes and methods

Procedure details

2-Acetamido-4-methylthiazole-5-sulfonyl chloride (5.2 g) in tetrahydrofuran (100 cm3) was stirred at ambient temperature and treated portionwise with diethylamine (4.5 cm3). The mixture was stirred for 4 hours, evaporated under reduced pressure and the residue extracted into ethyl acetate (200 cm3), washed with water (2×100 cm3), dried (MgSO4) and re-evaporated under reduced pressure to give N,N-diethyl 2-acetamido-4-methylthiazole-5-sulfonamide (4.9 g). 1H NMR: δ 1.20(6H,t); 2.28(3H,s); 2.57(3H,s); 3.32(4H,q); 9.7(1H,br s); (solid).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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